molecular formula C14H18N6O4 B2757722 2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol CAS No. 573938-59-7

2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol

Cat. No.: B2757722
CAS No.: 573938-59-7
M. Wt: 334.336
InChI Key: BUSPLIVIQPCCHD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[[4-amino-6-(4-ethoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4/c1-2-24-10-5-3-9(4-6-10)17-13-11(20(22)23)12(15)18-14(19-13)16-7-8-21/h3-6,21H,2,7-8H2,1H3,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSPLIVIQPCCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration: The introduction of a nitro group into the pyrimidine ring. This can be achieved by treating the precursor with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Amination: The nitro compound is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to form the corresponding amino derivative.

    Ethoxylation: The ethoxy group is introduced via an etherification reaction, typically using ethyl iodide in the presence of a base like potassium carbonate.

    Final Assembly: The final step involves coupling the ethoxylated amino compound with 2-aminoethanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, forming corresponding oxides and ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to diamino derivatives.

    Substitution: Halogenated or sulfonated pyrimidine derivatives.

Scientific Research Applications

2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins, due to its structural similarity to nucleotides.

    Medicine: Investigated for its potential as an anticancer agent, given the presence of functional groups known to interact with cellular pathways involved in cancer progression.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol exerts its effects is primarily through its interaction with nucleic acids and proteins. The compound can intercalate into DNA, disrupting the replication process, which is a common mechanism for anticancer agents. Additionally, it may inhibit specific enzymes involved in nucleotide synthesis, further contributing to its biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol
  • CAS Registry Number : 573938-59-7
  • Molecular Formula : C₁₄H₁₈N₆O₄
  • Molar Mass : 334.3305 g/mol

Structural Features :
This compound belongs to the nitropyrimidine class, characterized by a pyrimidine ring substituted with:

  • A nitro (-NO₂) group at position 5,
  • An amino (-NH₂) group at position 4,
  • A 4-ethoxyphenylamino (-NH-C₆H₄-OCH₂CH₃) group at position 6,
  • An ethanolamine (-NH-CH₂CH₂OH) side chain at position 2.

The 4-ethoxyphenyl substituent contributes to lipophilicity, while the ethanolamine moiety enhances solubility in polar solvents. The nitro group confers electrophilic reactivity, making it a candidate for further functionalization .

Comparison with Similar Compounds

The compound is structurally analogous to other nitropyrimidine derivatives with variations in substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name / Substituent Variation Molecular Formula Molar Mass (g/mol) Key Properties & Applications Evidence Source
Target Compound : 4-Ethoxyphenylamino group C₁₄H₁₈N₆O₄ 334.33 Moderate lipophilicity; potential kinase inhibitor
Cyclohexylamino analog (585560-63-0) C₁₄H₂₃N₇O₄ 377.39 Higher steric bulk; reduced solubility in water
4-Chlorophenylamino analog (714946-54-0) C₁₂H₁₃ClN₆O₃ 324.72 Electron-withdrawing Cl group; pKa = 14.37
2-Methoxyanilino analog (573697-32-2) C₁₅H₂₀N₆O₅ 364.36 Ortho-methoxy group increases steric hindrance
Benzylamino analog (840455-75-6) C₁₃H₁₅N₇O₃ 317.31 Enhanced π-π stacking potential; lower molar mass

Key Observations :

Substituent Effects on Solubility: The ethanolamine side chain in the target compound improves aqueous solubility compared to the cyclohexylamino analog, which is more lipophilic due to its nonpolar cyclohexyl group . The 4-chlorophenyl variant () has a lower molar mass (324.72 vs. 334.33 g/mol) but similar density (~1.6 g/cm³), suggesting comparable packing efficiency in solid state .

Electronic and Steric Effects: The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects via the ethoxy (-OCH₂CH₃) group, contrasting with the electron-withdrawing 4-chlorophenyl substituent (). This difference may influence reactivity in nucleophilic substitution reactions .

Nitro group positioning: The nitro group at position 5 (common across all analogs) is critical for redox activity, which may be exploited in prodrug design or metalloenzyme interactions .

Biological Activity

The compound 2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N5O4C_{15}H_{19}N_5O_4, with a molecular weight of approximately 335.35 g/mol. The structure includes a pyrimidine ring substituted with an ethoxyphenyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it a candidate for further development as an antibiotic agent .

Anticancer Activity

In addition to its antimicrobial effects, the compound's structural features suggest potential anticancer properties. Pyrimidine derivatives have been studied for their ability to inhibit key pathways in cancer cell proliferation, particularly through interactions with the epidermal growth factor receptor (EGFR). This pathway is crucial in many cancers, making it a target for therapeutic intervention .

The biological activity of This compound can be attributed to its ability to interfere with nucleic acid synthesis and cellular signaling pathways:

  • Inhibition of Nucleic Acid Synthesis : The presence of the nitro group in the pyrimidine structure may enhance its ability to disrupt DNA replication in bacterial cells.
  • Targeting EGFR Pathway : Similar compounds have shown efficacy in inhibiting EGFR, leading to reduced proliferation and increased apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study examining a series of pyrimidine derivatives found that modifications at specific positions significantly enhanced antimicrobial potency. The introduction of electron-donating groups on the phenyl ring improved interaction with bacterial enzymes, leading to lower MIC values compared to unmodified compounds .

Case Study 2: Anticancer Potential

In vitro studies on analogs of This compound demonstrated inhibition of cell growth in various cancer cell lines, including breast and lung cancers. The mechanism was linked to EGFR inhibition and subsequent downstream signaling disruption .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-Amino-6-((4-ethoxyphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as nitro group introduction via nitration (e.g., mixed acid systems) and nucleophilic substitution for amino group attachment. A reflux setup with ethanol as a solvent and lithium hydroxide as a base (to deprotonate intermediates) is recommended, similar to pyrimidine derivatives . Optimization should employ Design of Experiments (DoE) to vary temperature, stoichiometry, and catalyst loading, with statistical analysis (e.g., ANOVA) to identify significant factors .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to verify aromatic protons (δ 6.5–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH3_3, δ 3.4–4.0 ppm for CH2_2) .
  • IR : Confirm nitro (N–O stretch at ~1520–1350 cm1^{-1}) and amino (N–H bend at ~1600–1500 cm1^{-1}) groups .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related Schiff bases .

Q. How can preliminary biological activity (e.g., antimicrobial or anti-inflammatory potential) be assessed?

  • Methodology :

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory testing : Evaluate COX-2 inhibition via ELISA or assess paw edema reduction in rodent models .

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